molecular formula C4H4BrNO B2793639 5-Bromo-2-methyloxazole CAS No. 1391740-17-2

5-Bromo-2-methyloxazole

Katalognummer B2793639
CAS-Nummer: 1391740-17-2
Molekulargewicht: 161.986
InChI-Schlüssel: ZEVVMJUKNUZQGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-methyloxazole (5-Br-2-Mox) is an organic compound that belongs to the family of oxazoles, a group of five-membered heterocyclic compounds composed of four carbon atoms and one nitrogen atom. 5-Br-2-Mox is an important compound in the organic synthesis of other compounds, and has been widely studied for its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Gold-Catalyzed Oxazoles Synthesis and Antiproliferative Activities

5-Bromo-2-methyloxazole derivatives, synthesized via gold-catalyzed alkyne oxidation, have shown strong antiproliferative activities against various cancer cell lines such as MCF-7 (human breast carcinoma), A549 (human lung carcinoma), and Hela (human cervical carcinoma) cells. Compounds 1b, 1c, and 1d in particular exhibited significant inhibitory activities against MCF-7 cell lines (Wu et al., 2013).

Microwave Irradiation in the Modification of Oxazole Derivatives

The study of 2-amino-4-phenylthiazole derivatives, related to 5-Bromo-2-methyloxazole, highlights their broad spectrum of biological activities, such as antipyretic and antioxidative properties. The synthesis of these derivatives under microwave irradiation has been explored to overcome the challenge of long reaction times in conventional methods (Khrustalev, 2009).

Diarylisoxazoles as Selective Cyclooxygenase-1 Inhibitors

In research focusing on improving COX-1 selectivity and antiplatelet efficacy, a series of 3,4-diarylisoxazoles, including 5-methyl and 5-bromo derivatives, have been designed. These compounds have shown potent inhibitory effects on platelet aggregation and COX-1 activity, offering potential therapeutic applications (Vitale et al., 2013).

Enantioselective Synthesis for Pharmaceutical Applications

The enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate demonstrates the potential of 5-Bromo-2-methyloxazole derivatives in pharmaceutical applications. This process involves a Pd-catalyzed amide coupling, highlighting the compound's relevance in the development of macrocyclic azole peptides (Magata et al., 2017).

Synthesis of Siphonazoles

The synthesis of siphonazoles A and B, using 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, a derivative of 5-Bromo-2-methyloxazole, highlights its use in creating complex oxazoles. This synthesis demonstrates the application in the development of unique natural products with potential biological activities (Zhang et al., 2009).

Wirkmechanismus

Target of Action

5-Bromo-2-methyloxazole, also known as 5-bromo-2-methyl-1,3-oxazole, is a heterocyclic compound . Heterocyclic compounds containing the oxazole ring have received significant consideration as they perform like a link between life sciences and chemical sciences . They readily bind with biological systems such as various enzymes and receptors via numerous non-covalent interactions . .

Mode of Action

It’s mentioned that 5-bromo-2-methyloxazole may be useful in the preparation of pyrazolopyrimidines as tyk2 inhibitors . TYK2 is a member of the Janus kinase (JAK) family of tyrosine kinases involved in cytokine receptor signaling. Inhibiting TYK2 can disrupt this signaling pathway, which may have therapeutic effects in certain diseases.

Biochemical Pathways

Oxazole derivatives have been reported to have a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These suggest that 5-Bromo-2-methyloxazole might interact with multiple biochemical pathways.

Result of Action

Given its potential role as a tyk2 inhibitor , it may interfere with cytokine signaling pathways, potentially leading to therapeutic effects in diseases where these pathways are implicated.

Eigenschaften

IUPAC Name

5-bromo-2-methyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c1-3-6-2-4(5)7-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVVMJUKNUZQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyloxazole

CAS RN

1391740-17-2
Record name 5-bromo-2-methyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.